N-(Tetrahydrofuran-3-yl)propionamide
Description
N-(Tetrahydrofuran-3-yl)propionamide is a propionamide derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the nitrogen atom. The THF moiety introduces a cyclic ether group, which may enhance solubility and metabolic stability compared to non-oxygenated aliphatic or aromatic substituents.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)8-6-3-4-10-5-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
SFMOPKJEEIDMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCOC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Propionamide Derivatives
Research Implications and Gaps
- Synthetic Efficiency : Piperidine-based propionamides show moderate yields (60–72%), while THF derivatives require further optimization data.
- Bioactivity : Thiadiazole derivatives demonstrate marked anticancer activity, but THF analogs may excel in solubility-driven applications.
- Regulatory Considerations : Fluorophenyl and phenethyl substituents () highlight the need for structural caution to avoid controlled substance classification.
Note: Direct data on this compound are sparse; inferences are drawn from structural analogs. Further studies on its synthesis, crystallinity, and target selectivity are warranted.
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